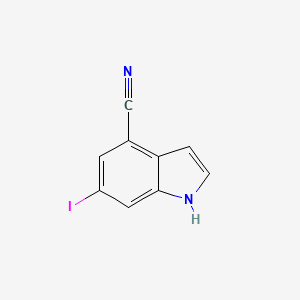

4-Cyano-6-Iodo-indole

描述

Structure

3D Structure

属性

IUPAC Name |

6-iodo-1H-indole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5IN2/c10-7-3-6(5-11)8-1-2-12-9(8)4-7/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBBQJWIVZNGMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Cyano 6 Iodo Indole

Strategic Approaches to Regioselective Functionalization of the Indole (B1671886) Nucleus

Achieving regioselective functionalization of the indole nucleus, especially at the less reactive C4 and C6 positions of the benzenoid ring, requires sophisticated synthetic strategies to overcome the natural propensity for reactions to occur at the C2 and C3 positions of the pyrrole (B145914) moiety. chim.itnih.govrsc.org

Directed C-H Functionalization Strategies for C4 and C6 Positions

Directed C-H functionalization has emerged as a powerful tool for the site-selective modification of indoles. nih.govacs.org This strategy involves the use of a directing group (DG), which is temporarily installed on the indole nitrogen or at another position, to guide a metal catalyst to a specific C-H bond, thereby enabling its functionalization. acs.orgresearchgate.net

For functionalization at the C4 and C6 positions, various directing groups have been successfully employed. For instance, installing a pivaloyl group at the C3 position can direct arylation to the C4 position. nih.govacs.org Similarly, an N-P(O)tBu2 group on the indole nitrogen has been shown to facilitate C6 arylation with copper catalysts. nih.govacs.org These methods provide a direct and atom-economical approach to installing substituents at these challenging positions. chim.it The development of transient directing groups, such as glycine, has further expanded the scope of C4 functionalization, allowing for arylation and olefination under palladium catalysis. nih.govresearchgate.net

Table 1: Examples of Directing Groups for C4 and C6 Functionalization of Indoles

| Directing Group | Position of DG | Target Position | Metal Catalyst | Reference |

| Pivaloyl | C3 | C4 | Palladium | nih.govacs.org |

| N-P(O)tBu2 | N1 | C6 | Copper | nih.govacs.org |

| Glycine (transient) | C3 (via aldehyde) | C4 | Palladium | nih.govresearchgate.net |

| tert-amide | N1 | C4 | Rhodium(III) | rsc.org |

Precursor-Based Cyclization Routes to 4-Cyano-6-Iodo-indole

Classic indole syntheses, which construct the indole ring from acyclic precursors, offer an alternative and often highly effective strategy for accessing specifically substituted indoles. The Fischer and Batcho-Leimgruber indole syntheses are prominent examples that can be adapted for the preparation of this compound.

The Fischer indole synthesis , developed in 1883, involves the acid-catalyzed cyclization of an arylhydrazone. tcichemicals.combyjus.comwikipedia.org To synthesize this compound via this method, one would start with (3-cyano-5-iodophenyl)hydrazine and react it with a suitable ketone or aldehyde. The reaction proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement to form the indole nucleus. byjus.com This method is highly versatile and widely used for the synthesis of various indole derivatives. tcichemicals.com

The Batcho-Leimgruber indole synthesis provides another powerful route, starting from an appropriately substituted o-nitrotoluene. clockss.orgresearchgate.netwikipedia.org For the target molecule, the synthesis would commence with 4-iodo-2-methyl-1-nitro-3-cyanobenzene. This starting material is first reacted with an N,N-dimethylformamide dimethyl acetal (B89532) to form an enamine, which is then reductively cyclized to yield the indole. wikipedia.org This method is known for its high yields and mild reaction conditions, making it a popular alternative to the Fischer synthesis. wikipedia.org A modified Leimgruber-Batcho synthesis has been successfully used to prepare 4-(pyridin-2-ylthio)indoles, demonstrating its applicability for complex, substituted indoles. buu.ac.th

Sequential Functionalization of Indole Scaffolds

A third major strategy involves the sequential introduction of the required functional groups onto a pre-existing indole or a simpler indole derivative. acs.orgresearchgate.net This approach allows for a modular and often more flexible synthesis. For this compound, this could involve, for example, starting with indole and first introducing the iodo group at the C6 position, followed by cyanation at the C4 position, or vice versa.

The challenge lies in achieving high regioselectivity at each step. For instance, direct iodination of indoles can be complex, but methods have been developed for regioselective C5-iodination without the use of metal catalysts. researchgate.net Functionalization at the C4 position often requires the presence of a directing group, as discussed previously. nih.gov A convenient method for preparing 4-iodoindoles involves the regioselective chloromercuration of N-p-toluenesulfonyl indoles followed by iodination. researchgate.net This highlights the necessity of N-protection and specific reagents to control the position of functionalization. The sequential functionalization of N-alkoxycarbamoyl indoles has also been explored for various C-C and C-heteroatom bond formations. researchgate.net

Introduction of the Cyano Group at the C4 Position

The introduction of a cyano group at the C4 position of the indole ring is a key step in the synthesis of the target compound. This can be accomplished through several methods, most notably transition metal-catalyzed reactions and nucleophilic approaches. The electron-withdrawing nature of the cyano group makes 4-cyanoindole (B94445) a challenging substrate to work with. nih.gov

Transition Metal-Catalyzed Cyanation Reactions

Palladium- and rhodium-catalyzed reactions are at the forefront of C-H cyanation of indoles. researchgate.netrsc.org These methods offer direct access to cyanated indoles from C-H bonds, avoiding the need for pre-functionalized substrates like haloindoles.

A rhodium(III)-catalyzed C4-selective cyanation has been developed using a weakly coordinating tert-amide group at the indole nitrogen as a director. rsc.org This reaction employs N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyanation agent. rsc.org Palladium catalysis has also been extensively used for the cyanation of indoles, though often targeting the C3 or C2 positions. rsc.org However, with appropriate directing groups, palladium can be guided to the C4 position. For instance, palladium-catalyzed ortho-amination/ipso-cyanation of iodoarenes has been reported, showcasing the potential for complex tandem reactions. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Cyanation of Indoles

| Metal Catalyst | Target Position | Directing Group | Cyanating Agent | Reference |

| Rhodium(III) | C4 | tert-amide | NCTS | rsc.org |

| Palladium | C3 | None (direct C-H) | Acetonitrile | rsc.org |

| Palladium | Ortho to Amine | Norbornene-mediated | - | nih.gov |

Nucleophilic Cyanation Approaches

Nucleophilic cyanation typically involves the displacement of a leaving group, such as a halogen or a diazonium salt, by a cyanide source. While direct nucleophilic aromatic substitution on an unactivated indole ring is difficult, this approach becomes viable with appropriately activated precursors.

For example, a copper-catalyzed decarboxylation in the presence of CuCN can directly install a cyano group. nih.gov Another strategy involves the reaction of an indole with an electrophilic pyridinium (B92312) salt, where the indole acts as a nucleophile. frontiersin.org While not a direct cyanation of the indole itself, this demonstrates the principle of nucleophilic attack by the indole ring. The synthesis of C3,C4-disubstituted indoles has been achieved via a palladium/norbornene-catalyzed ortho-amination/ipso-Heck cyclization, which involves the formation of a C-C bond at the C4 position through a nucleophilic-type attack within the catalytic cycle. nih.gov

Deborylative Cyanation Methodologies

The introduction of a cyano group onto an indole ring can be achieved through various methods, with deborylative cyanation emerging as a powerful technique. This method involves the conversion of an organoboron compound, such as a boronic acid or ester, to a nitrile. While direct C-H cyanation is an alternative, deborylative approaches offer a distinct pathway, often with complementary reactivity and substrate scope.

Recent advancements have highlighted the use of copper-catalyzed deborylative cyanation. nih.gov This transformation can proceed via a radical-relay mechanism. In this process, an aniline (B41778) can assist in the homolysis of the carbon-boron bond, generating a prochiral alkyl radical. This radical is then trapped by a copper(II) cyanide species, formed in situ, to yield the desired nitrile. nih.gov The development of enantioconvergent versions of this reaction underscores the sophistication of this methodology, allowing for the formation of chiral nitriles with high enantioselectivity. nih.gov For the synthesis of this compound, this would typically involve the preparation of a 6-iodo-indole-4-boronic acid derivative, which would then undergo the cyanation reaction.

Introduction of the Iodo Group at the C6 Position

The regioselective installation of an iodine atom at the C6 position of the indole nucleus is a critical step in the synthesis of the target compound. Several methods are available, primarily involving electrophilic iodination or the use of organometallic intermediates.

Electrophilic Iodination Protocols

Electrophilic iodination is a common strategy for the halogenation of electron-rich aromatic systems like indoles. The regioselectivity of this reaction is highly dependent on the directing effects of existing substituents and the choice of iodinating agent and reaction conditions. sci-hub.se For indoles, electrophilic attack typically occurs at the C3 position due to the high nucleophilicity of the pyrrole ring. sci-hub.se Therefore, to achieve C6 iodination, the C3 position is often blocked, or directing groups are employed on the indole nitrogen. sci-hub.senih.gov

Commonly used iodinating reagents include N-iodosuccinimide (NIS), iodine monochloride (ICl), and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). acs.orgorganic-chemistry.org The choice of solvent and catalyst can also influence the outcome. For instance, the use of hexafluoroisopropanol as a solvent has been shown to promote mild and regioselective halogenation of arenes with N-halosuccinimides. organic-chemistry.org In some cases, a directing group on the nitrogen, such as a pivaloyl or a di-tert-butylphosphinoyl group, can direct the halogenation to the C6 position. nih.govchim.it

A study by Shi and co-workers demonstrated that the choice of an N-P(O)tBu2 directing group on the indole nitrogen, in conjunction with a diaryliodonium triflate salt as the aryl source and a copper oxide catalyst, could achieve direct and site-selective arylation at the C6 position. researchgate.net While this is an arylation, the principles of using a directing group to achieve C6 functionalization are relevant. Similarly, ruthenium catalysis has been employed for the remote C6-alkylation of indoles, where a directing group at the C3 position proved crucial. researchgate.netbath.ac.uk

| Reagent/System | Position | Notes |

| N-Iodosuccinimide (NIS) | C6 | Often requires a directing group on the nitrogen or blocking of the C3 position. sci-hub.senih.gov |

| Iodine Monochloride (ICl) | C3, C6 | Can iodinate at C3, necessitating protection, followed by potential C6 iodination under specific conditions. acs.org |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | C5/C6 | Can be used for iodination of electron-rich aromatics; regioselectivity depends on the substrate. organic-chemistry.org |

| Diaryliodonium triflate / CuO | C6 | Used for arylation, but demonstrates the principle of C6 direction with an N-P(O)tBu2 group. researchgate.net |

Halogenation via Organometallic Intermediates (e.g., Chloromercuration-Iodination)

The use of organometallic intermediates provides an alternative route to regioselective halogenation. A classic example, though less common in modern synthesis due to toxicity concerns, is the chloromercuration-iodination sequence. This involves the reaction of the indole with a mercury(II) salt, such as mercuric chloride, to form an organomercury intermediate. Subsequent treatment with iodine then replaces the mercury group with an iodo group. The regioselectivity of the initial mercuration step is key to the success of this approach.

More contemporary methods often involve directed ortho-metalation (DoM), where a directing group guides the deprotonation and subsequent metalation of a specific C-H bond. For instance, a suitable directing group on the indole nitrogen can facilitate lithiation at the C7 position, which could potentially be isomerized or followed by a sequence to functionalize the C6 position. Widdowson and co-workers demonstrated that an N-silyl indole can be coordinated to a Cr(CO)3 fragment, enabling C4-lithiation. rsc.org While not directly targeting C6, this illustrates the principle of using metalation for regioselective functionalization. A more direct approach would involve the formation of a 6-lithiated or 6-magnesiated indole intermediate, which can then be quenched with an electrophilic iodine source like I2. acs.org

One-Pot and Multicomponent Reaction Strategies for this compound Synthesis

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation and purification of intermediates. organic-chemistry.orgfrontiersin.org This approach saves time, resources, and reduces waste.

For the synthesis of this compound, a one-pot or MCR strategy could potentially combine the introduction of the cyano and iodo groups, or even the formation of the indole ring itself followed by functionalization. For example, a three-component synthesis of substituted indoles has been reported using ortho-dihaloarenes, an amine, and an alkyne, catalyzed by a palladium complex and copper(I) iodide. organic-chemistry.org By choosing appropriately substituted starting materials, it might be possible to construct a this compound derivative in a single step.

Another possibility is a one-pot sequence where an indole is first iodinated and then subjected to cyanation without isolation of the iodo-indole intermediate. For instance, an N-protected indole could be iodinated at the C6 position, followed by the addition of reagents for a palladium-catalyzed cyanation at the C4 position, perhaps via a C-H activation/cyanation protocol. Kita and coworkers have demonstrated the oxidative cyanation of electron-rich heterocycles like indoles using a hypervalent iodine(III) reagent and trimethylsilyl (B98337) cyanide (TMSCN), promoted by a Lewis acid. rsc.org Such a reaction could potentially be integrated into a one-pot sequence.

Recent developments in MCRs have led to the synthesis of various indole-substituted heterocycles. researchgate.netmedjchem.comacs.org These reactions often proceed under mild and environmentally friendly conditions, sometimes utilizing microwave irradiation or ultrasonic irradiation to accelerate the reaction. researchgate.net While a specific MCR for this compound may not be established, the principles of MCR design offer a promising avenue for the development of novel and efficient synthetic routes.

Chemical Reactivity and Derivatization of 4 Cyano 6 Iodo Indole

Reactivity Profile of the Indole (B1671886) Core in 4-Cyano-6-Iodo-indole

The indole nucleus is inherently π-excessive, making it highly susceptible to electrophilic attack, particularly at the C3 position. ic.ac.ukchim.it However, the presence of a powerful electron-withdrawing cyano group at C4 significantly deactivates the entire ring system towards electrophiles. Conversely, this deactivation makes the benzene (B151609) portion of the ring more susceptible to nucleophilic reactions. The iodo group at C6, while deactivating through its inductive effect, can also participate in various cross-coupling reactions, serving as a versatile synthetic handle.

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of indoles. wikipedia.orgnih.gov For unsubstituted indole, the reaction proceeds preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion) formed upon electrophilic attack. ic.ac.uk

In this compound, the C4-cyano group exerts a strong deactivating effect, reducing the nucleophilicity of the pyrrole (B145914) ring and making electrophilic substitution more challenging compared to unsubstituted indole. Despite this deactivation, the C3 position generally remains the most favorable site for kinetic attack by an electrophile. The C2 and C7 positions are significantly less reactive. Electrophilic attack at C7 is sterically hindered and electronically disfavored. While C2 substitution can occur, it typically requires specific conditions or blocking of the C3 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Electrophile | Probable Primary Substitution Site | Expected Reactivity Note |

|---|---|---|---|

| Halogenation | Br₂, Cl₂ | C3 | Requires harsher conditions than indole. |

| Nitration | HNO₃/H₂SO₄ | C3 | Reaction is likely slow due to deactivation. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | C3 | Strong deactivation may inhibit this reaction. |

| Vilsmeier-Haack | POCl₃/DMF | C3 | A common method for C3-formylation of indoles. |

The electron-rich nature of the indole core generally makes it resistant to nucleophilic attack. However, the presence of the strongly electron-withdrawing cyano group at C4 renders the benzene portion of the this compound susceptible to nucleophilic aromatic substitution (SNAr). The iodine atom at C6 can act as a leaving group in such reactions, particularly when activated by a suitable transition metal catalyst or under forcing conditions with strong nucleophiles.

Furthermore, nucleophilic addition to the C2=C3 bond of the indole can occur if the indole nitrogen is functionalized with a strong electron-withdrawing group, which further reduces the electron density of the pyrrole ring. sci-hub.se For this compound itself, direct nucleophilic addition to the core is unlikely without prior modification. researchgate.netmdpi.com

Radical reactions offer an alternative pathway for the functionalization of the indole core. nih.govresearchgate.net These reactions are often less sensitive to the electronic effects of substituents compared to ionic reactions. Radical additions can occur across the C2=C3 double bond. For instance, a Giese-type reaction could potentially be used to introduce alkyl groups at the C3 position via the addition of an alkyl radical. nih.gov Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, enabling various functionalizations of electron-deficient indoles. nih.govmdpi.com In the context of this compound, the C2 or C3 positions could be targeted for radical functionalization.

Transformations Involving the Cyano Group at C4

The cyano group is a versatile functional handle that can be converted into several other important chemical moieties, primarily through hydrolysis and reduction. thieme-connect.denih.govresearchgate.net

The nitrile functionality at the C4 position can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation proceeds via an intermediate amide. Careful control of reaction conditions can sometimes allow for the isolation of the primary amide. This conversion is a common strategy in organic synthesis to unmask a carboxylic acid group. nih.govsemanticscholar.org

Acid-catalyzed hydrolysis: Treatment with strong aqueous acids (e.g., H₂SO₄, HCl) and heat will convert the cyano group to a carboxylic acid, yielding 6-Iodo-indole-4-carboxylic acid.

Base-catalyzed hydrolysis: Reaction with strong aqueous bases (e.g., NaOH, KOH) followed by acidic workup will also produce the corresponding carboxylic acid.

The cyano group can be reduced to a primary amine (an aminomethyl group). This transformation provides a route to introduce a basic, nucleophilic side chain onto the indole scaffold. Common reagents for this reduction include:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines.

Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst such as Raney Nickel, Palladium, or Platinum. This method is often preferred for its milder conditions, provided other functional groups in the molecule are stable to hydrogenation.

Table 2: Key Transformations of the Cyano Group in this compound

| Starting Material | Reagents and Conditions | Product | Transformation |

|---|

Cycloaddition Reactions with the Nitrile Moiety

The nitrile functional group, while generally considered a reluctant participant in pericyclic reactions, can be engaged in cycloaddition processes under specific conditions, serving as a 2π component. For the C4-cyano group of this compound, such reactions offer a pathway to construct fused heterocyclic systems, fundamentally altering the core indole structure.

One of the most common cycloaddition reactions involving nitriles is the [3+2] cycloaddition with azide (B81097) compounds to form tetrazoles. This reaction, often promoted by Lewis acids or thermal conditions, would convert the C4-cyano group into a C4-tetrazolyl moiety, a common bioisostere for a carboxylic acid group in medicinal chemistry.

Furthermore, nitriles can participate as dienophiles or enophiles in certain intramolecular cascade reactions. mit.edu Although unactivated nitriles are poor dienophiles in standard Diels-Alder reactions, specialized substrates and reaction sequences, such as those involving an initial propargylic ene reaction, can lead to a subsequent intramolecular cycloaddition where the cyano group is intercepted. mit.edu While specific examples utilizing this compound in such complex cascades are not extensively documented, the principle highlights a potential, albeit challenging, route for constructing polycyclic pyridine (B92270) derivatives fused to the indole core. mit.edu The participation of the nitrile moiety of this compound in these transformations would provide a powerful tool for generating novel and complex heterocyclic frameworks.

Transformations Involving the Iodo Group at C6

The carbon-iodine bond at the C6 position is the most reactive site for transformations involving transition-metal-catalyzed cross-coupling reactions. The high polarizability and relatively weak bond strength of the C-I bond make it an excellent substrate for oxidative addition to low-valent metal centers, particularly palladium. libretexts.org

The C6-iodo group serves as a versatile handle for introducing a wide variety of substituents onto the indole benzene ring through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis due to their reliability, functional group tolerance, and broad scope. researchgate.net

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the C6 position of the indole and an organoboron reagent, typically a boronic acid or ester. nih.gov It is widely used to synthesize biaryl compounds. The reaction of this compound with various aryl or heteroaryl boronic acids, catalyzed by a palladium complex with a suitable ligand and base, would yield 4-cyano-6-arylindoles. The reactivity order for halides in the rate-determining oxidative addition step is generally I > Br > Cl, making the iodo group at C6 highly suitable for this transformation. libretexts.org

Sonogashira Coupling: The Sonogashira reaction couples the C6-iodo group with a terminal alkyne, providing a direct route to 6-alkynylindoles. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org The resulting products are valuable intermediates for further transformations or as core structures in functional materials and pharmaceuticals. The mild conditions of the Sonogashira coupling are generally compatible with the cyano group at the C4 position. researchgate.net

Heck Reaction: The Heck reaction forms a carbon-carbon bond by coupling the C6-iodo group with an alkene. organic-chemistry.org This transformation provides access to 6-alkenylindoles, which can be further functionalized. The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of ligands and reaction conditions. rsc.org

Stille Reaction: In the Stille reaction, the C6-iodo group is coupled with an organotin compound (organostannane). wikipedia.org This method is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. organic-chemistry.org Despite the toxicity of tin compounds, the Stille reaction remains a powerful tool for creating complex carbon-carbon bonds under mild conditions.

The table below summarizes representative conditions for these cross-coupling reactions as they apply to aryl iodides, demonstrating the versatility of the C6-iodo group on the indole scaffold.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Product |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | 6-Arylindole |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF | 6-Alkynylindole |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 6-Alkenylindole |

| Stille | Organostannane | Pd(PPh₃)₄ | (None or additive) | Toluene, THF | 6-Aryl/Alkenylindole |

This table presents generalized conditions for cross-coupling reactions on aryl iodides, which are applicable to this compound.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org

In this compound, the cyano group is at the C4 position, which is meta to the iodo group at C6. This meta-relationship means the cyano group does not provide the necessary resonance stabilization for the Meisenheimer complex that would form upon nucleophilic attack at C6. libretexts.org Consequently, the C6-iodo group is not sufficiently "activated" to undergo classical SNAr reactions under standard conditions. For this transformation to occur, alternative strategies, such as transition metal-catalyzed processes (e.g., Buchwald-Hartwig amination or Ullmann condensation) or reactions involving very powerful nucleophiles under harsh conditions, would likely be required to achieve substitution at the C6 position.

Reductive dehalogenation is the process of removing a halogen atom and replacing it with a hydrogen atom. This transformation can be useful for removing the iodine at C6 after it has served its purpose, for example, as a directing group or to introduce isotopic labels. A variety of methods can be employed for the reductive dehalogenation of aryl iodides.

Common methods include:

Catalytic Hydrogenation: Using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. This method is highly effective but may also reduce other functional groups if not controlled carefully.

Metal/Acid Systems: Reagents such as zinc dust in acetic acid can effectively reduce aryl halides.

Hydride Reagents: Strong hydride donors like lithium aluminum hydride (LiAlH₄) or milder reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst can achieve dehalogenation.

Radical-based Methods: Using reagents like tributyltin hydride (Bu₃SnH) with a radical initiator such as AIBN provides a reliable, albeit toxic, method for dehalogenation.

For this compound, a selective method would be required to avoid reduction of the nitrile group. Catalytic transfer hydrogenation or specific palladium-catalyzed reactions with a hydride source like formic acid could potentially achieve the selective removal of the C6-iodo group.

Selective Functionalization Strategies Utilizing Differential Reactivity of C4-Cyano and C6-Iodo Groups

The presence of two chemically distinct functional groups on the this compound scaffold allows for selective and orthogonal synthetic strategies. nih.gov The C6-iodo group is predisposed to participate in transition-metal-catalyzed cross-coupling reactions, while the C4-cyano group is generally stable under these conditions but can be transformed using a different set of reagents.

This differential reactivity enables a powerful synthetic approach:

Functionalization at C6: A cross-coupling reaction (e.g., Suzuki, Sonogashira) is first performed at the C6 position. The choice of catalyst and conditions is made to ensure the C4-nitrile remains intact. This step introduces a desired substituent (aryl, alkyl, alkynyl, etc.) onto the benzene portion of the indole.

Transformation of the C4-Nitrile: The product from the first step, a 6-substituted-4-cyano-indole, can then undergo further reactions at the nitrile position. These transformations can include:

Hydrolysis: Conversion of the nitrile to a carboxylic acid or an amide.

Reduction: Reduction to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation).

Cycloaddition: As discussed previously, formation of a tetrazole ring using an azide.

Addition of Organometallics: Reaction with Grignard or organolithium reagents to form ketones after hydrolysis.

This two-step, selective functionalization strategy allows for the divergent synthesis of a wide library of polysubstituted indoles from a single, versatile starting material. For instance, a Suzuki coupling at C6 followed by the reduction of the nitrile at C4 would yield a 6-aryl-4-(aminomethyl)indole, a structure with pharmacologically relevant features. This highlights the synthetic utility of this compound as a platform for building molecular complexity in a controlled and predictable manner.

Mechanistic Investigations and Computational Studies of Reactions Involving 4 Cyano 6 Iodo Indole

Elucidation of Reaction Mechanisms in Synthesis and Derivatization

The synthesis of 4-cyano-6-iodo-indole can be approached through various established indole (B1671886) syntheses, with the Fischer indole synthesis being a prominent example. thermofisher.com The mechanism of forming the substituted indole core typically involves the acid-catalyzed reaction of a suitably substituted phenylhydrazine (B124118) with a ketone or aldehyde. sharif.edu For this compound, this would likely involve a (3-cyano-5-iodophenyl)hydrazine reacting with a pyruvate (B1213749) derivative, followed by a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization and aromatization to yield the indole ring. The regioselectivity of this synthesis is influenced by the electronic nature of the substituents on the phenylhydrazine. nih.gov

Derivatization of this compound often targets the reactive C-I bond. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, are powerful tools for introducing new carbon-carbon bonds at the 6-position. nih.gov The general mechanism for these reactions involves the oxidative addition of the aryl iodide to a low-valent palladium complex, followed by transmetalation (in Suzuki and Stille couplings) or migratory insertion of an alkyne or alkene (in Sonogashira and Heck couplings), and finally, reductive elimination to afford the product and regenerate the palladium catalyst. thieme-connect.com

Electrophilic substitution reactions on the indole ring are also a key aspect of its derivatization. The cyano and iodo substituents significantly influence the electron density of the indole nucleus, thereby directing the regioselectivity of further substitutions. The electron-withdrawing nature of the cyano group at the 4-position is expected to deactivate the benzene (B151609) portion of the indole ring towards electrophilic attack, while the pyrrole (B145914) ring remains the more nucleophilic site.

Kinetic Studies of Key Transformation Steps

Kinetic studies are instrumental in understanding the rates of chemical reactions and elucidating their mechanisms. For the synthesis and derivatization of this compound, kinetic analysis can provide valuable insights into the rate-determining steps of key transformations. For instance, in a palladium-catalyzed cross-coupling reaction, monitoring the reaction progress over time under varying concentrations of reactants, catalyst, and ligand can help to determine the reaction order with respect to each component. This information is crucial for optimizing reaction conditions and understanding the catalytic cycle.

A hypothetical kinetic study of a Suzuki coupling reaction of this compound with an arylboronic acid could be designed as follows:

Table 1: Hypothetical Kinetic Data for the Suzuki Coupling of this compound

| Experiment | [this compound] (M) | [Arylboronic Acid] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 0.15 | 1 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.15 | 1 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.30 | 1 | 1.2 x 10⁻⁵ |

| 4 | 0.1 | 0.15 | 2 | 2.4 x 10⁻⁵ |

From this hypothetical data, one could infer that the reaction is first order with respect to this compound and the palladium catalyst, and zero order with respect to the arylboronic acid. This would suggest that the oxidative addition of the iodoindole to the palladium complex is the rate-determining step in the catalytic cycle. Such kinetic insights are invaluable for process development and scaling up of the synthesis of derivatives of this compound. rsc.orgekb.eg

Computational Chemistry Approaches (e.g., Density Functional Theory) for Reaction Pathway Analysis and Regioselectivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating reaction mechanisms and predicting the outcomes of chemical reactions. mdpi.com For reactions involving this compound, DFT calculations can be employed to model the potential energy surfaces of various reaction pathways, identify transition states, and calculate activation energies. This allows for a detailed understanding of the factors that control the reaction rate and selectivity.

In the context of electrophilic substitution on the this compound ring, DFT can be used to predict the most likely site of attack. By calculating the energies of the intermediates formed upon electrophilic attack at different positions (e.g., C2, C3, C5, C7), the regioselectivity of the reaction can be predicted. The electron-withdrawing cyano group and the bulky iodo group will have a significant impact on the charge distribution and steric accessibility of the indole ring, and DFT calculations can quantify these effects. rsc.orgescholarship.org

For instance, a DFT study could be performed to predict the regioselectivity of a Vilsmeier-Haack formylation reaction on this compound. The calculations would involve optimizing the geometries of the starting material, the electrophile, and the possible intermediates (sigma complexes) and transition states.

Table 2: Hypothetical DFT Calculated Relative Energies for Intermediates in the Formylation of this compound

| Position of Electrophilic Attack | Relative Energy of Intermediate (kcal/mol) |

| C2 | +5.2 |

| C3 | 0.0 |

| C5 | +8.9 |

| C7 | +7.5 |

The hypothetical data in Table 2 suggests that electrophilic attack at the C3 position is the most favorable, leading to the most stable intermediate. This prediction is consistent with the known reactivity of many indole derivatives. Such computational predictions can guide experimental work and accelerate the discovery of new synthetic methodologies. nih.govresearchgate.net

Applications of 4 Cyano 6 Iodo Indole As a Versatile Synthetic Building Block

Synthesis of Complex Indole-Based Heterocyclic Systems.

The unique substitution pattern of 4-cyano-6-iodo-indole serves as a linchpin for the synthesis of a variety of complex indole-based heterocyclic systems. The reactivity of the iodo and cyano groups can be selectively harnessed to build fused and bridged ring systems, as well as to participate in multicomponent reactions for the rapid assembly of diverse molecular scaffolds.

Construction of Fused and Bridged Indole (B1671886) Derivatives.

While direct examples detailing the use of this compound in the construction of fused and bridged indole derivatives are not extensively documented in readily available literature, the inherent reactivity of the iodo and cyano functionalities provides a clear blueprint for such transformations. The iodine atom at the 6-position is a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of various substituents that can subsequently participate in intramolecular cyclization reactions to form fused ring systems.

For instance, a Sonogashira coupling of this compound with a terminal alkyne bearing a nucleophilic group could be envisioned. The resulting alkynyl indole could then undergo an intramolecular cyclization to construct a new ring fused to the indole core. Similarly, a Suzuki coupling with an appropriately substituted boronic acid could introduce a side chain that, upon functional group manipulation, could cyclize to form a bridged indole derivative.

The cyano group at the 4-position can also play a crucial role in the construction of fused systems. It can be hydrolyzed to a carboxylic acid, which can then be used in amide bond formation and subsequent cyclization reactions. Alternatively, the cyano group can participate in cycloaddition reactions or be reduced to an amine, providing another point of attachment for building fused heterocyclic rings.

Utilization in Multicomponent Reactions for Heterocycle Assembly.

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. While specific MCRs involving this compound are not prominently reported, the reactivity of its functional groups makes it a highly promising substrate for such transformations.

The indole nitrogen, after deprotonation, can act as a nucleophile in various MCRs. For example, in a Ugi-type reaction, the indole nitrogen could act as the amine component, reacting with an aldehyde, an isocyanide, and a carboxylic acid to generate a complex peptide-like structure. The cyano and iodo groups would remain intact during this process, allowing for further functionalization of the resulting product.

Furthermore, the iodo group can be utilized in palladium-catalyzed MCRs. For example, a three-component reaction involving this compound, an alkyne, and a suitable coupling partner could lead to the formation of highly substituted indole derivatives in a single step. The cyano group, with its electron-withdrawing properties, can influence the regioselectivity of these reactions.

Precursor in the Total Synthesis of Indole Alkaloids and Natural Product Scaffolds.

Indole alkaloids are a large and structurally diverse family of natural products with a wide range of biological activities. The synthesis of these complex molecules often requires strategically functionalized building blocks that allow for the controlled construction of the intricate ring systems. This compound, with its two distinct functional groups, is a prime candidate for use as a precursor in the total synthesis of indole alkaloids.

The iodine atom at the 6-position allows for the introduction of various carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions, which is a key strategy in the synthesis of many natural products. For example, a Suzuki coupling could be used to attach a complex side chain, which could then be elaborated to form the characteristic ring systems of specific indole alkaloids.

The cyano group at the 4-position can also be a valuable tool in total synthesis. It can be converted to other functional groups, such as a carboxylic acid, an amine, or an aldehyde, which can then be used to build the desired molecular framework. The electron-withdrawing nature of the cyano group can also influence the reactivity of the indole ring, allowing for selective reactions at other positions. While specific total syntheses employing this compound are yet to be widely reported, its potential as a key building block is evident from the synthetic strategies employed in the synthesis of various indole-containing natural products.

Modular Synthesis of Advanced Organic Intermediates.

The concept of modular synthesis, where complex molecules are assembled from a set of pre-functionalized building blocks, is a powerful strategy in modern organic chemistry. This compound is an excellent example of a modular building block, as its two functional groups can be independently and selectively manipulated to introduce a wide range of molecular diversity.

The orthogonality of the reactivity of the iodo and cyano groups is key to its utility in modular synthesis. For example, the iodo group can be selectively reacted via a palladium-catalyzed cross-coupling reaction, leaving the cyano group untouched. The resulting product can then be further functionalized by transforming the cyano group. This stepwise and selective functionalization allows for the creation of a library of diverse indole derivatives from a single starting material.

This modular approach is particularly valuable in the synthesis of advanced organic intermediates for drug discovery and materials science. By systematically varying the coupling partners in the cross-coupling reactions and the reagents used to transform the cyano group, a wide range of structurally diverse molecules can be rapidly synthesized and screened for their biological or material properties.

Below is a table summarizing potential palladium-catalyzed cross-coupling reactions that can be employed with this compound to generate diverse organic intermediates.

| Cross-Coupling Reaction | Coupling Partner | Resulting C-C or C-N Bond | Potential Product Class |

| Suzuki Coupling | Organoboronic acid/ester | Aryl-Aryl, Aryl-Alkyl | Biaryls, Alkylated indoles |

| Sonogashira Coupling | Terminal alkyne | Aryl-Alkynyl | Alkynylindoles |

| Heck Coupling | Alkene | Aryl-Alkenyl | Alkenylindoles |

| Buchwald-Hartwig Amination | Amine | Aryl-Amino | Arylamines |

Challenges and Future Research Directions

Development of More Sustainable and Atom-Economical Synthetic Routes

A significant challenge in the synthesis of polysubstituted indoles, including 4-Cyano-6-Iodo-indole, is the development of environmentally benign and efficient synthetic methods. Traditional multi-step syntheses often generate substantial chemical waste and may employ hazardous reagents. Future research will likely focus on creating more sustainable and atom-economical routes. rsc.orgresearchgate.net

Atom economy, a concept that emphasizes the maximization of the incorporation of all materials used in the process into the final product, is a key driver in this area. rsc.org Strategies that achieve this include reagentless approaches and reactions that proceed with 100% atom economy. rsc.org For instance, developing a one-pot synthesis from readily available starting materials that minimizes purification steps would represent a significant advancement. This could involve cascade reactions where multiple bonds are formed in a single operation, thereby reducing solvent usage and energy consumption.

The principles of green chemistry will be central to these efforts, encouraging the use of renewable feedstocks, safer solvents, and catalytic processes over stoichiometric reagents. rsc.org The development of such methodologies will not only be environmentally beneficial but also economically advantageous for the large-scale production of this compound and its derivatives.

Stereoselective Synthesis and Derivatization of Chiral Analogs

The exploration of the therapeutic potential of this compound necessitates the investigation of its chiral analogs. Many biologically active molecules are chiral, and their pharmacological properties are often dependent on their stereochemistry. The development of stereoselective synthetic methods to introduce chirality into the this compound scaffold is a critical area for future research.

This can be achieved through various strategies, including the use of chiral catalysts in asymmetric synthesis. nih.gov For example, catalytic asymmetric dearomatization of indole (B1671886) derivatives has emerged as a powerful tool for the synthesis of chiral indolines and indolenines. nih.gov Applying such methodologies to precursors of this compound could provide access to a diverse range of enantiomerically enriched compounds.

Furthermore, the derivatization of these chiral analogs will be essential to explore their structure-activity relationships. This involves the stereoselective introduction of various functional groups at different positions of the indole ring, leading to the creation of libraries of chiral compounds for biological screening. mdpi.org

| Research Direction | Key Objectives | Potential Methodologies |

| Sustainable Synthesis | Reduce waste, improve efficiency, use safer reagents. | One-pot reactions, cascade sequences, green solvents, catalytic methods. |

| Atom Economy | Maximize incorporation of starting materials into the final product. | Reagentless synthesis, addition reactions, cycloadditions. rsc.org |

| Stereoselective Synthesis | Control the three-dimensional arrangement of atoms. | Asymmetric catalysis, use of chiral auxiliaries, enzymatic resolutions. nih.gov |

| Chiral Derivatization | Create libraries of stereochemically pure compounds for screening. | Stereoselective functionalization of chiral indole scaffolds. mdpi.org |

Exploration of Novel Catalytic Systems for Specific Transformations

The functionalization of the this compound core at various positions is crucial for modulating its properties and biological activity. The development of novel catalytic systems that can achieve site-selective transformations is a major goal. Transition-metal catalysis has been instrumental in the functionalization of indoles, particularly through C-H activation. nih.govrsc.org

Future research should focus on discovering catalysts that can selectively activate and functionalize the C-H bonds of the indole ring in the presence of the existing cyano and iodo substituents. For instance, developing catalysts for the direct C-H arylation, alkenylation, or alkylation at the C2, C5, or C7 positions would provide rapid access to a wide array of derivatives. beilstein-journals.org Palladium-catalyzed reactions have shown great promise in this area. beilstein-journals.org

Furthermore, exploring enantioselective catalytic functionalization will be a key area of investigation. acs.orgnih.govresearchgate.net This involves the use of chiral ligands in combination with transition metals to induce asymmetry in the products. acs.orgnih.govresearchgate.net The discovery of robust and highly selective catalytic systems will significantly expand the chemical space accessible from this compound.

Integration with Flow Chemistry and High-Throughput Experimentation

To accelerate the discovery and optimization of reactions involving this compound, the integration of modern technologies such as flow chemistry and high-throughput experimentation (HTE) is essential. Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.comnih.govnih.gov

The synthesis of indole derivatives has been successfully demonstrated using flow reactors, which can enable reactions to be performed under high-pressure and high-temperature conditions safely. mdpi.com Applying flow chemistry to the synthesis and derivatization of this compound could lead to more efficient and reproducible processes.

High-throughput experimentation allows for the rapid screening of a large number of reaction conditions, catalysts, and substrates. mdpi.comthermofisher.com By employing HTE, researchers can quickly identify optimal conditions for the synthesis and functionalization of this compound, significantly reducing the time and resources required for process development. The combination of HTE with automated synthesis platforms can lead to the rapid generation of compound libraries for biological screening. thermofisher.comnih.govnih.gov

| Technology | Application in this compound Research | Benefits |

| Flow Chemistry | Synthesis and derivatization reactions. | Enhanced safety, improved reaction control, scalability, automation. mdpi.comnih.govnih.gov |

| High-Throughput Experimentation | Optimization of reaction conditions, catalyst screening. | Rapid identification of optimal parameters, accelerated discovery. mdpi.comthermofisher.com |

| Automated Synthesis | Generation of compound libraries. | Increased efficiency in producing diverse derivatives for screening. nih.govnih.gov |

常见问题

Q. What protocols ensure reproducibility when documenting synthetic procedures for this compound?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Detail exact reagent grades (e.g., “99.9% Pd(PPh3)4 from Sigma-Aldrich”).

- Report reaction monitoring intervals (e.g., “TLC every 30 min, hexane/EtOAc 7:3”).

- Archive raw data (NMR spectra, chromatograms) in public repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。